Cas no 2248344-12-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- EN300-6524712
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate
- 2248344-12-7
-
- インチ: 1S/C24H15N3O4/c28-22-19-11-4-5-12-20(19)23(29)27(22)31-24(30)17-9-6-10-18(15-17)26-21(13-14-25-26)16-7-2-1-3-8-16/h1-15H
- InChIKey: UTKNBOBOWWDOOV-UHFFFAOYSA-N
- ほほえんだ: O(C(C1=CC=CC(=C1)N1C(=CC=N1)C1C=CC=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 409.10625597g/mol
- どういたいしつりょう: 409.10625597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 683
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 81.5Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524712-0.25g |
2248344-12-7 | 0.25g |
$657.0 | 2023-05-26 | |||
Enamine | EN300-6524712-2.5g |
2248344-12-7 | 2.5g |
$1399.0 | 2023-05-26 | |||
Enamine | EN300-6524712-0.5g |
2248344-12-7 | 0.5g |
$685.0 | 2023-05-26 | |||
Enamine | EN300-6524712-1.0g |
2248344-12-7 | 1g |
$714.0 | 2023-05-26 | |||
Enamine | EN300-6524712-5.0g |
2248344-12-7 | 5g |
$2070.0 | 2023-05-26 | |||
Enamine | EN300-6524712-0.05g |
2248344-12-7 | 0.05g |
$600.0 | 2023-05-26 | |||
Enamine | EN300-6524712-0.1g |
2248344-12-7 | 0.1g |
$628.0 | 2023-05-26 | |||
Enamine | EN300-6524712-10.0g |
2248344-12-7 | 10g |
$3069.0 | 2023-05-26 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoateに関する追加情報
Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate (CAS: 2248344-12-7)
In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate (CAS: 2248344-12-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide an overview of the latest studies and developments related to this compound, highlighting its potential applications, mechanisms of action, and future research directions.
The compound, characterized by its unique structural features, has been investigated for its potential as a bioactive molecule. Recent studies have focused on its synthesis, pharmacological properties, and interactions with biological targets. The presence of both isoindole and pyrazole moieties in its structure suggests a versatile pharmacological profile, making it a promising candidate for drug development.
One of the key areas of research has been the compound's role as a modulator of specific enzymatic pathways. Preliminary in vitro studies have demonstrated its ability to inhibit certain kinases, which are critical in various disease pathways, including cancer and inflammatory disorders. These findings have spurred further investigations into its therapeutic potential.
In addition to its pharmacological properties, recent advancements in synthetic methodologies have improved the efficiency and scalability of producing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate. These developments are crucial for enabling large-scale production and facilitating further preclinical and clinical studies.
Despite the promising results, challenges remain in optimizing the compound's bioavailability and minimizing potential off-target effects. Ongoing research is focused on structural modifications and formulation strategies to address these issues. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate represents a compelling area of research with significant potential for drug discovery. Continued exploration of its mechanisms and applications will be essential for unlocking its full therapeutic value.
2248344-12-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate) 関連製品
- 1597875-54-1(Cyclohexane, 1-(chloromethyl)-1-[2-(methylthio)ethyl]-)
- 3558-64-3(Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate)
- 2640818-05-7(3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine)
- 2229211-93-0(tert-butyl N-{1-3-(methoxymethyl)phenyl-2-oxoethyl}-N-methylcarbamate)
- 2757925-61-2(2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide)
- 1217247-19-2((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)
- 1361545-08-5(4-Hydroxy-2-methyl-6-(3,4,5-trichlorophenyl)pyridine)
- 892784-39-3(1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)
- 2172194-90-8(3-3-(4-aminooxan-4-yl)-1,2,4-oxadiazol-5-ylpropanoic acid)
- 1256346-38-9(Pyrazole-4-boronic Acid Hydrochloride)




